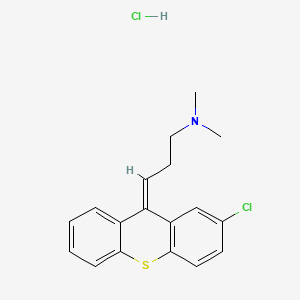

Chlorprothixenhydrochlorid

Übersicht

Beschreibung

Chlorprothixenhydrochlorid: ist ein typisches Antipsychotikum, das zur Klasse der Thioxanthene gehört. Es wird in erster Linie zur Behandlung von psychotischen Störungen wie Schizophrenie und akuter Manie im Zusammenhang mit bipolaren Störungen eingesetzt . Diese Verbindung entfaltet ihre Wirkung durch die Blockierung verschiedener Rezeptoren im Gehirn, darunter Serotonin-, Dopamin-, Histamin-, Muskarin- und Adrenorezeptoren .

Wissenschaftliche Forschungsanwendungen

Chlorprothixenhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie verwendet, um seine chemischen Eigenschaften und Reaktionen zu untersuchen.

Biologie: Die Verbindung wird in der biologischen Forschung verwendet, um ihre Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen zu untersuchen.

Medizin: this compound wird umfassend auf seine therapeutischen Wirkungen bei der Behandlung psychiatrischer Störungen und seine potenziellen Nebenwirkungen untersucht.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung von Antipsychotika verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Blockierung postsynaptischer mesolimbischer dopaminerger D1- und D2-Rezeptoren im Gehirn. Diese Wirkung unterdrückt die Freisetzung von hypothalamischen und hypophysären Hormonen und beeinflusst das retikuläre aktivierende System, was sich auf den Grundumsatz, die Körpertemperatur, die Wachheit, den Gefäßtonus und die Emesis auswirkt . Die Verbindung blockiert auch Serotonin-, Histamin-, Muskarin- und Adrenorezeptoren, was zu ihren antipsychotischen und sedierenden Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Chlorprothixene hydrochloride is a typical antipsychotic drug of the thioxanthene class . The primary targets of Chlorprothixene hydrochloride are the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also has strong blocking effects on the 5-HT2, histamine H1, muscarinic, and alpha1 adrenergic receptors .

Mode of Action

Chlorprothixene hydrochloride interacts with its targets by blocking them. This blocking action on the dopaminergic D1 and D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

By blocking the dopaminergic D1 and D2 receptors, Chlorprothixene hydrochloride affects the dopamine pathway, a critical biochemical pathway in the brain that plays a significant role in reward, motivation, and pleasure systems . The downstream effects of this action include changes in mood, behavior, and cognition, which are often observed in psychotic disorders .

Pharmacokinetics

The pharmacokinetics of Chlorprothixene hydrochloride involve hepatic metabolism . The compound’s half-life is between 8 to 12 hours, and it is excreted through feces and urine . These ADME properties impact the bioavailability of Chlorprothixene hydrochloride, determining the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of Chlorprothixene hydrochloride’s action include changes in neurotransmitter activity, particularly dopamine, in the brain . This leads to alterations in mood and behavior, which can help manage symptoms of psychotic disorders such as schizophrenia .

Action Environment

The action, efficacy, and stability of Chlorprothixene hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, individual factors such as age, liver function, and overall health status can also influence the drug’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Chlorprothixene hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in the release of hypothalamic and hypophyseal hormones . Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Chlorprothixene hydrochloride also interacts with serotonin, histamine, and adrenergic receptors, contributing to its antipsychotic and sedative effects .

Cellular Effects

Chlorprothixene hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, chlorprothixene hydrochloride reduces dopaminergic activity, which is associated with its antipsychotic effects . It also affects serotonin and histamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . These interactions result in altered gene expression and cellular metabolism, contributing to the therapeutic effects of chlorprothixene hydrochloride.

Molecular Mechanism

The molecular mechanism of chlorprothixene hydrochloride involves its binding interactions with various biomolecules. It primarily acts as an antagonist at dopamine D1 and D2 receptors, inhibiting dopamine-mediated neurotransmission . Chlorprothixene hydrochloride also blocks serotonin, histamine, and adrenergic receptors, leading to a reduction in neurotransmitter release and receptor activation . These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways, contributing to its antipsychotic and sedative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorprothixene hydrochloride change over time due to its stability, degradation, and long-term impact on cellular function. Chlorprothixene hydrochloride has a half-life of 8-12 hours and is metabolized in the liver . Over time, its concentration decreases, leading to a reduction in its therapeutic effects. Long-term studies have shown that chlorprothixene hydrochloride can cause changes in cellular function, including alterations in receptor sensitivity and neurotransmitter release .

Dosage Effects in Animal Models

The effects of chlorprothixene hydrochloride vary with different dosages in animal models. At low doses, it exhibits antipsychotic and sedative effects by blocking dopamine and serotonin receptors . At high doses, chlorprothixene hydrochloride can cause toxic or adverse effects, including confusion, hypotension, and tachycardia . Studies have shown that the threshold for these effects varies depending on the species and individual sensitivity of the animals.

Metabolic Pathways

Chlorprothixene hydrochloride is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolites are then excreted through feces and urine . Chlorprothixene hydrochloride interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of chlorprothixene hydrochloride can affect its therapeutic efficacy and potential for adverse effects.

Transport and Distribution

Chlorprothixene hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral or intramuscular administration and is distributed throughout the body . Chlorprothixene hydrochloride interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions influence its localization and therapeutic effects.

Subcellular Localization

The subcellular localization of chlorprothixene hydrochloride affects its activity and function. It is primarily localized in the brain, where it interacts with dopamine, serotonin, histamine, and adrenergic receptors . Chlorprothixene hydrochloride may also undergo post-translational modifications, which direct it to specific compartments or organelles within the cells . These modifications can influence its binding interactions and overall therapeutic effects.

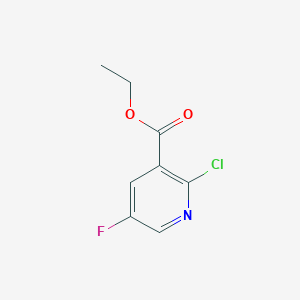

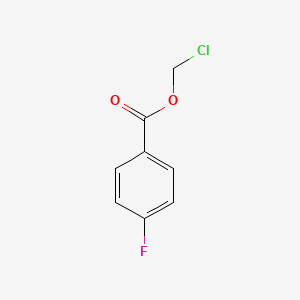

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Chlorprothixenhydrochlorid beinhaltet die Reaktion von 2-Chlorthioxanthen mit N,N-Dimethyl-1,3-propandiamin. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Trocknung, um das Endprodukt in seiner Hydrochloridsalzform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chlorprothixenhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, können unter geeigneten Bedingungen eingesetzt werden.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Chlorpromazin: Ein weiteres typisches Antipsychotikum mit ähnlichen rezeptorblockierenden Wirkungen, aber unterschiedlichen Nebenwirkungsprofilen.

Thioridazin: Teilt strukturelle Ähnlichkeiten mit Chlorprothixenhydrochlorid, hat aber unterschiedliche pharmakologische Eigenschaften.

Fluphenazin: Ein starkes Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.

Einzigartigkeit: this compound ist einzigartig aufgrund seines spezifischen Rezeptorblockierungsprofils und seiner relativ geringeren antipsychotischen Potenz im Vergleich zu anderen typischen Antipsychotika. Es hat antiemetische Wirkungen gezeigt und wird in verschiedenen klinischen Umgebungen aufgrund seiner sedierenden Eigenschaften eingesetzt .

Eigenschaften

CAS-Nummer |

2461-06-5 |

|---|---|

Molekularformel |

C18H19Cl2NS |

Molekulargewicht |

352.3 g/mol |

IUPAC-Name |

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

InChI-Schlüssel |

YWKRLOSRDGPEJR-FJUODKGNSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Isomerische SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Kanonische SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Key on ui other cas no. |

6469-93-8 |

Piktogramme |

Acute Toxic |

Löslichkeit |

>52.8 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

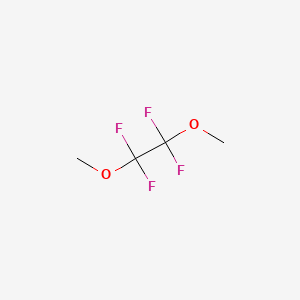

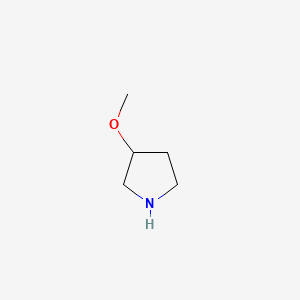

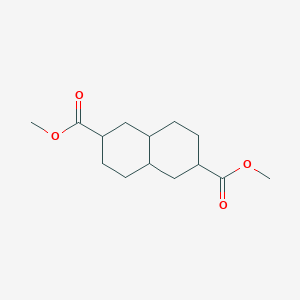

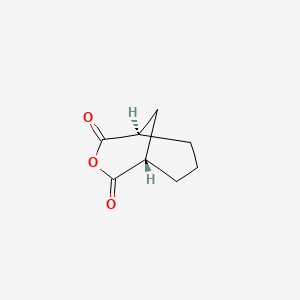

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

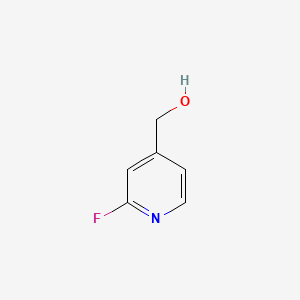

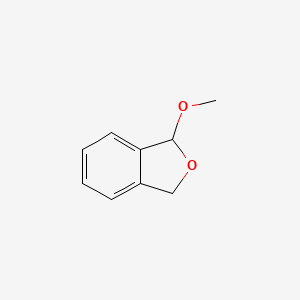

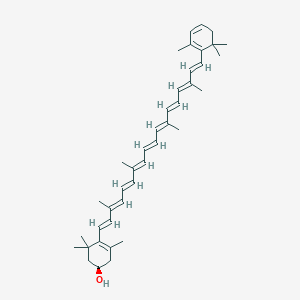

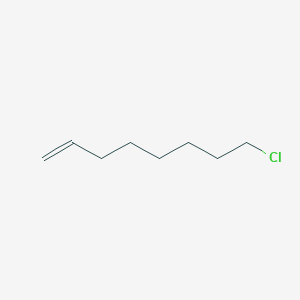

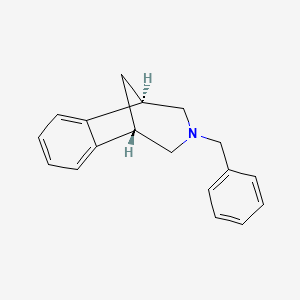

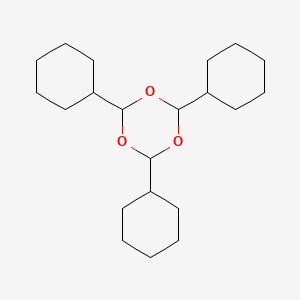

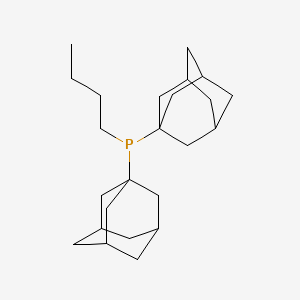

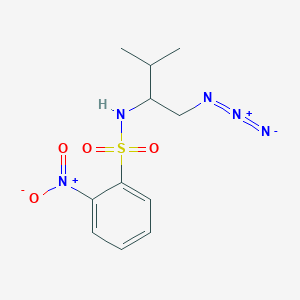

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.